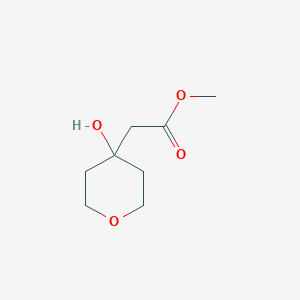

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate

Description

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 2-(4-hydroxyoxan-4-yl)acetate |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)6-8(10)2-4-12-5-3-8/h10H,2-6H2,1H3 |

InChI Key |

GZMRPQVAGWYAGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCOCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reduction of Tetrahydropyran-4-ones

A common approach to obtain 4-hydroxytetrahydropyran derivatives is through the reduction of tetrahydropyran-4-ones (THPOs). The ketone at the 4-position is selectively reduced to the corresponding alcohol, yielding the 4-hydroxy tetrahydropyran scaffold.

Key Reference: The silyl enol ether Prins cyclization method allows the diastereoselective synthesis of 2,6-cis-substituted tetrahydropyran-4-ones, which upon reduction furnish the 4-hydroxy derivatives. This method involves cyclization of hydroxy silyl enol ethers with aldehydes under Lewis acid catalysis, forming the tetrahydropyranone core with high diastereoselectivity (up to 97% yield and >95:5 diastereomeric ratio).

-

- Formation of ester intermediates via ketene or silyl ketene acetal chemistry.

- Conversion to Weinreb amides to allow controlled ketone formation.

- Addition of organometallic reagents to introduce substituents.

- Reduction of ketone to alcohol to yield the 4-hydroxy tetrahydropyran ring.

- Cyclization via silyl enol ether Prins reaction with aldehydes to form tetrahydropyran-4-ones.

Reduction Step: Catalytic hydrogenation (e.g., H2 over Pd(OH)2/C in methanol) or other selective reducing agents are used to convert the ketone to the alcohol.

Oxidation and Halogenation Routes

Oxidation of methyl acetate derivatives under bromine and barium carbonate can generate chloromethyl-substituted tetrahydropyranones, which can be further transformed to hydroxy derivatives by reduction.

For example, 6-chloromethyl-tetrahydropyran-2,4-dione can be selectively reduced at the 4-keto position to give 4-hydroxy-6-chloromethyl tetrahydropyran-2-one, which can be further functionalized.

These methods involve careful control of oxidation states and halogenation to install the desired substituents on the tetrahydropyran ring.

Prins Cyclization Approaches

The Prins cyclization is a powerful method to construct tetrahydropyran rings with hydroxyl functionality.

Silyl Enol Ether Prins Cyclization: This method involves condensation between hydroxy silyl enol ethers and aldehydes under Lewis acid catalysis (e.g., BF3·OEt2 or TMSOTf), forming tetrahydropyran-4-ones with high stereocontrol.

The cyclization forms new C–C and C–O bonds and can introduce quaternary centers, which is valuable for complex substituted tetrahydropyrans.

Subsequent reduction of the ketone yields 4-hydroxytetrahydropyran derivatives.

This approach is versatile, tolerant of various functional groups, and scalable.

Multi-Step Synthetic Routes from Carbohydrate Derivatives

Starting from sugar derivatives such as 6-chloro-2,4,6-trideoxy-D-erythro-hexose, oxidation and bromination steps yield chloromethyl-substituted tetrahydropyranones which can be converted to hydroxy tetrahydropyrans by reduction.

These routes leverage the inherent stereochemistry of carbohydrates to access stereodefined tetrahydropyran rings.

Summary Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Silyl Enol Ether Prins Cyclization | Ester → Weinreb amide → Organometallic addition → Reduction → Cyclization | Lewis acids (BF3·OEt2, TMSOTf) | Up to 97 | >95:5 dr | Forms 2,6-cis tetrahydropyran-4-ones; scalable |

| Reduction of Tetrahydropyran-4-ones | Catalytic hydrogenation of ketone | H2, Pd(OH)2/C, MeOH | High | Retains stereochemistry | Converts ketone to 4-hydroxy group |

| Oxidation/Halogenation of Sugar Derivatives | Oxidation with bromine, halogenation, reduction | Bromine, barium carbonate, catalysts | ~50 | Controlled by starting sugar | Accesses chloromethyl intermediates |

| Radical Cyclization of Enol Ethers | Radical cyclization to form tetrahydropyran ring | Radical initiators, enol ethers | Up to 96 | High | Used in complex natural product synthesis |

Research Findings and Analysis

The silyl enol ether Prins cyclization method is currently one of the most efficient and stereoselective routes to substituted tetrahydropyran-4-ones, which can be reduced to the target 4-hydroxy derivatives. Its modular nature allows for diverse substitution patterns and functional group tolerance.

Reduction methods to convert tetrahydropyran-4-ones to 4-hydroxytetrahydropyrans are well-established, typically employing catalytic hydrogenation with excellent stereochemical retention.

Routes starting from carbohydrate derivatives provide stereochemically rich intermediates but may involve more steps and moderate yields.

Oxidation and halogenation strategies facilitate functional group interconversions on the tetrahydropyran ring but require careful control of reaction conditions to avoid over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate is an organic compound with potential applications in chemical synthesis and pharmaceuticals. It features a tetrahydropyran ring, a six-membered ring containing one oxygen atom and five carbon atoms, and a hydroxyl group at the 4-position of the tetrahydropyran, contributing to its reactivity and potential biological activity.

Potential Applications

- Pharmaceuticals Due to its structural features, this compound may be used in drug development. Interaction studies could focus on its binding affinity to enzymes or receptors to understand potential therapeutic roles or toxicological effects. Assessing its interaction with cytochrome P450 enzymes could reveal insights into its metabolism and safety profile.

- Chemical Synthesis The compound can be synthesized through methods involving tetrahydropyran derivatives and is found in research studies and chemical databases, indicating its relevance in synthetic organic chemistry. As an ester, methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can participate in reactions like hydrolysis, transesterification, and reactions with nucleophiles.

- Organic Reactions 4-Methyltetrahydropyran (4-MeTHP), a hydrophobic cyclic ether, has potential for industrial applications as an organic reaction solvent. It can be applied to radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, and metathesis reactions .

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydropyran Ring

The presence, position, and type of substituents on the THP ring significantly alter physicochemical properties and applications. Key comparisons include:

Key Findings :

- The hydroxyl group in the target compound improves aqueous solubility compared to unsubstituted (e.g., ) or methyl-substituted (e.g., ) analogs.

- Amino-substituted derivatives (e.g., ) exhibit salt formation, enhancing bioavailability in drug formulations.

Ester Group Variations

The choice of ester group (methyl, ethyl, or oxalate) impacts lipophilicity and metabolic stability:

Key Findings :

- Ethyl esters (e.g., ) exhibit greater lipophilicity than methyl analogs, making them suitable for lipid-based formulations but requiring stringent safety protocols.

- Oxalate esters (e.g., ) introduce additional carbonyl groups, enabling reactivity in condensation reactions.

Heterocyclic Core Modifications

Replacing the THP ring with other heterocycles alters electronic and steric profiles:

Key Findings :

Biological Activity

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Chemical Structure : The compound features a tetrahydropyran ring with a hydroxyl group and an acetate moiety.

Biological Activity

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related tetrahydropyran derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Compounds in this class have been observed to modulate pathways involving nuclear factor kappa B (NF-κB), which plays a critical role in inflammation.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several tetrahydropyran derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding supports the hypothesis that the compound may inhibit NF-κB activation, thereby reducing inflammation.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Significant reduction in ROS levels; potential for use in oxidative stress therapies. |

| Study B | Anti-inflammatory Effects | Decreased IL-6 and TNF-α levels; suggests inhibition of NF-κB pathway. |

| Study C | Antimicrobial Properties | Effective against specific bacterial strains; mechanism may involve membrane disruption. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.